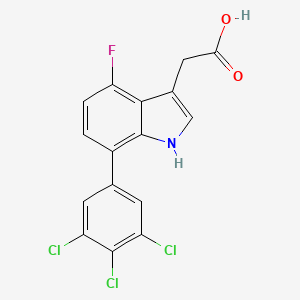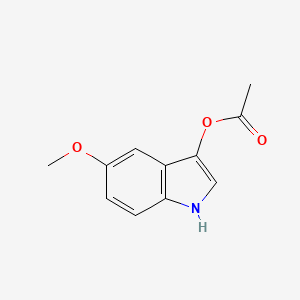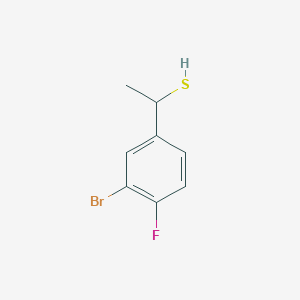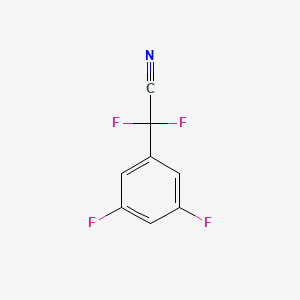
2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 3,5-difluorobenzonitrile with difluorocarbene precursors. One common method is the reaction of 3,5-difluorobenzonitrile with difluorocarbene generated in situ from a difluoromethylating agent under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.
類似化合物との比較
Similar Compounds
3,5-Difluorobenzonitrile: A precursor in the synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile.
2,5-Difluorophenylacetonitrile: Another difluorinated acetonitrile derivative with similar chemical properties.
3,5-Difluorophenylacetonitrile:
Uniqueness
This compound is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H3F4N |
|---|---|
分子量 |
189.11 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C8H3F4N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H |
InChIキー |
QEIDQURHNOTRNA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C(C#N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


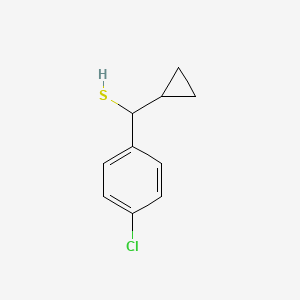
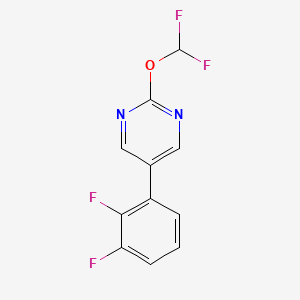
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)
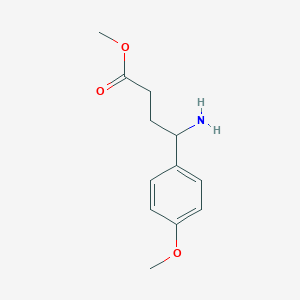
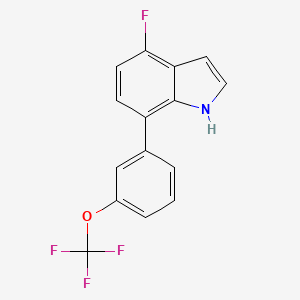
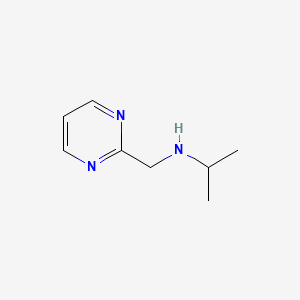
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
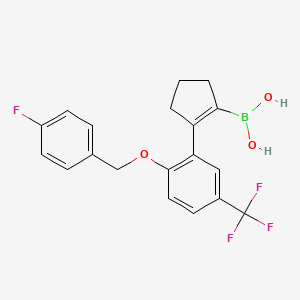

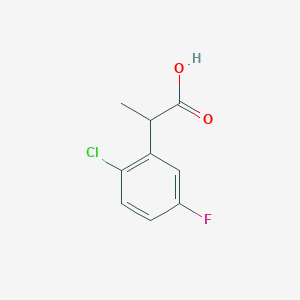
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
